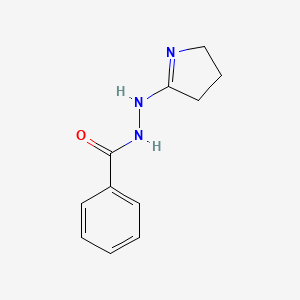
Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is a chemical compound with the molecular formula C11H12N3O It is a derivative of benzohydrazide, featuring a pyrrole ring fused to the benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzohydrazide under specific conditions. One common method includes the use of hydrazine hydrate in an ethanolic medium to produce the desired compound . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide.
Scientific Research Applications
N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide: A brominated derivative with similar chemical properties.
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine: A fluorinated analog with potential biological activities.
3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring instead of a benzohydrazide moiety.
Uniqueness
N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide is unique due to its specific structure, which combines a pyrrole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
78205-29-5 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H13N3O/c15-11(9-5-2-1-3-6-9)14-13-10-7-4-8-12-10/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
InChI Key |
FRBGBWIKHGXGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















